molecular formula C13H23NO6 B13249938 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid

Cat. No.: B13249938
M. Wt: 289.32 g/mol
InChI Key: FLTAHBDWNIDDEI-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid typically involves the protection of an amine group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid is unique due to its specific structure, which includes a cyclopropylmethyl group and a methoxy group. These functional groups can influence the compound’s reactivity and stability, making it suitable for specialized applications in synthetic chemistry.

Properties

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-11(17)14-20-13(8-18-4,10(15)16)7-9-5-6-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

FLTAHBDWNIDDEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOC(CC1CC1)(COC)C(=O)O

Origin of Product

United States

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